

Application Note: Preclinical Administration Strategies for Drobuline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Drobuline
CAS No.: 68341-48-0
Cat. No.: B10780739

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Executive Summary & Molecule Profile[1][2]

Drobuline (CAS: 68162-52-7) is a lipophilic anti-arrhythmic agent with cardiac depressant properties.[1][2] Structurally characterized as

-(isopropylaminomethyl)-

-phenylbenzenepropanol hydrochloride, it belongs to the class of basic amines often associated with Class I (sodium channel blockade) or Class II (beta-blockade) anti-arrhythmic activity.[1]

Critical Note on Nomenclature: Researchers must distinguish **Drobuline** from Durabolin (Nandrolone phenylpropionate). This guide strictly addresses **Drobuline** (C

H

CINO), a cardiovascular research compound.[1]

Effective preclinical evaluation of **Drobuline** requires precise control over plasma concentration (

) to avoid acute cardiotoxicity (e.g., AV block, cardiac arrest) while maintaining therapeutic exposure (

).^[1] This Application Note details the rationale, formulation, and protocols for Intravenous (IV), Oral (PO), and Intraperitoneal (IP) administration.

Physicochemical Profile

Property	Value	Implication for Administration
Molecular Weight	319.87 g/mol	Small molecule; rapid distribution expected. ^[1]
Form	Hydrochloride Salt	Water soluble, but lipophilicity of the free base may limit high-concentration stability in saline.
pKa	~9.5 (Basic Amine)	Ionized at physiological pH; potential for lysosomal trapping. ^[1]
Target	Cardiac Ion Channels	High Risk: Bolus IV injection can cause immediate lethality due to spikes. ^[1]

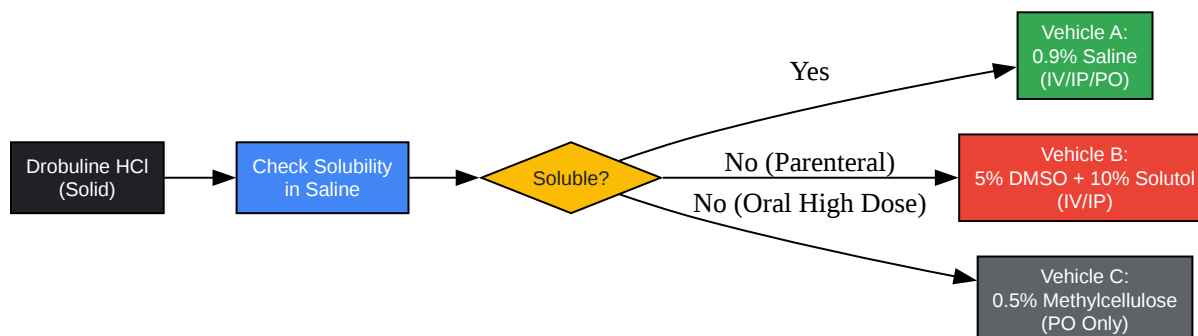
Formulation Strategy

Before selecting an administration route, the vehicle must be optimized to ensure solubility and prevent precipitation at the injection site.

Standard Vehicle Protocols

- Low Dose (< 5 mg/kg): 0.9% Saline or Phosphate Buffered Saline (PBS).^[1]
- High Dose (> 10 mg/kg): 5% DMSO + 40% PEG400 + 55% Water (to solubilize the lipophilic free base if the salt dissociates).^[1]

Formulation Decision Logic (Graphviz)[1]



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Figure 1: Decision tree for **Drobuline** vehicle selection based on solubility and intended route.

[1]

Administration Routes & Protocols

A. Intravenous (IV) Administration

Rationale: The "Gold Standard" for anti-arrhythmic agents.[1] IV administration provides 100% bioavailability and immediate onset.[1] It is essential for assessing electrophysiological effects (QT interval, QRS duration) and absolute bioavailability.

Risk: Rapid bolus injection of **Drobuline** can induce precipitous hypotension and cardiac arrest due to its cardiac depressant nature.

Protocol: Slow Bolus / Infusion (Rat)[1]

- Animal Prep: Anesthetize rat (Isoflurane 2-3%).[1] Cannulate the jugular vein or use the lateral tail vein.
- Dose Calculation: Target 1–3 mg/kg.
 - Volume: 1–2 mL/kg (e.g., 0.25 mL for a 250g rat).[1]
- Administration:

- Do NOT push as a rapid bolus (< 5 seconds).[1]
- Correct Method: Slow push over 30–60 seconds or use a syringe pump.
- Monitoring: If possible, monitor ECG during dosing. Watch for PR interval prolongation.

B. Oral (PO) Administration

Rationale: To assess oral bioavailability (

) and suitability for chronic dosing in toxicology studies.[1] Lipophilic amines like **Drobuline** often undergo significant First-Pass Metabolism (CYP2D6 mediated in humans; CYP2D in rodents).[1]

Protocol: Oral Gavage (Mouse/Rat)[1]

- Fasting: Fast animals for 4–6 hours prior to dosing to standardize absorption (food can bind lipophilic drugs).[1]
- Formulation: Use Vehicle A (Saline) or Vehicle C (0.5% Methylcellulose) if the salt form precipitates in the stomach.
- Technique:
 - Use a flexible feeding needle (18G for rats, 20-22G for mice).[1]
 - Insert gently along the palate to the esophagus.
 - Dose Volume: Max 10 mL/kg (Rat), 10 mL/kg (Mouse).[1]
- PK Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours to capture and

C. Intraperitoneal (IP) Administration

Rationale: Common in high-throughput screening for rodent arrhythmia models (e.g., Aconitine-induced arrhythmia).[1] Caveat: Significant first-pass effect via the portal vein.[1] Not

recommended for definitive PK studies intended for human translation.[1]

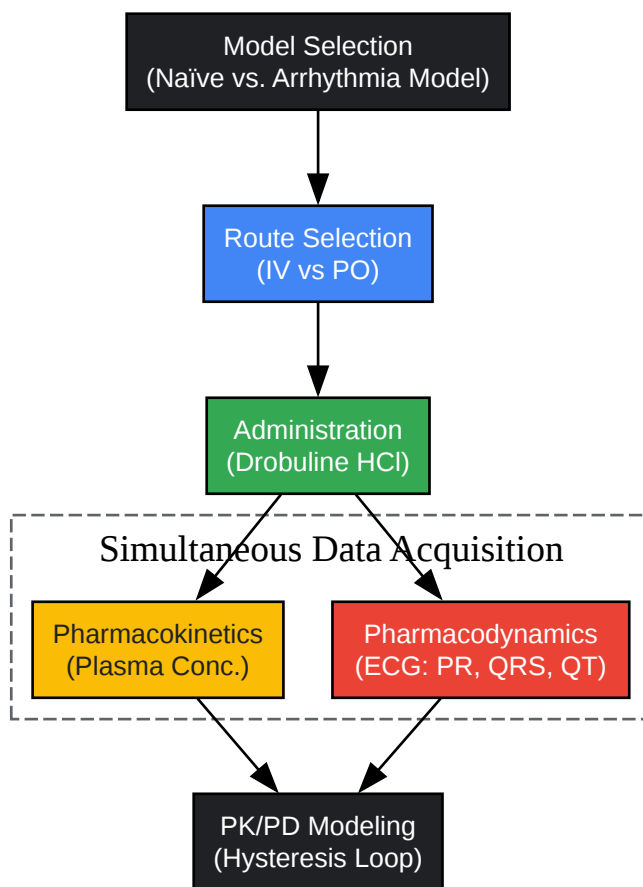
Protocol

- Site: Lower right quadrant of the abdomen to avoid the cecum.
- Technique:
 - Restrain the animal manually.[1]
 - Tilt head downward (Trendelenburg position) to shift organs.[1]
 - Inject at a 30° angle.[1]
- Observation: Watch for "writhing" (indicative of vehicle irritation due to pH/osmolality).[1]

Experimental Workflow: PK/PD Correlation

For **Drobuline**, efficacy is defined by arrhythmia suppression, while toxicity is defined by hemodynamic collapse. The following workflow integrates these endpoints.

Workflow Diagram (Graphviz)



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Figure 2: Integrated PK/PD workflow for assessing **Drobuline** safety and efficacy.

Comparative Data: Route Characteristics

Feature	Intravenous (IV)	Oral (PO)	Intraperitoneal (IP)
Bioavailability ()	100% (Reference)	Variable (Est. 20-50%)*	High, but First-Pass Effect
Tmax	Immediate	30–90 mins	15–30 mins
Cmax Risk	High (Cardiotoxicity)	Low	Moderate
Vehicle Vol.	1–5 mL/kg	5–10 mL/kg	5–20 mL/kg
Primary Use	Efficacy (Acute Arrhythmia)	Chronic Safety / Tox	Screening

*Note: Oral bioavailability of lipophilic amines is often limited by hepatic extraction. Pilot PK is required.

References

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- Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 48(1), 9-33.[1] (Guidance on safety pharmacology for cardiac drugs).

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Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
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